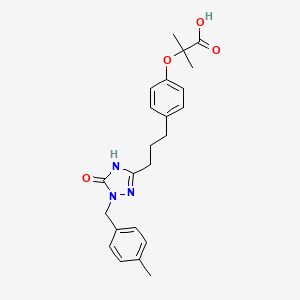

LY518674

Cat. No. B1675707

Key on ui cas rn:

425671-29-0

M. Wt: 409.5 g/mol

InChI Key: PNHFDVSKDSLUFH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07304062B2

Procedure details

A 4-neck flask was equipped with overhead stirring apparatus and thermometer probe. The flask was charged with 2-(4-{3-[1-(4-Methylphenylmethyl)-4-methyl-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-propyl}phenoxy)-2-methyl-propionic acid, ethyl ester (800 g, 1.828 moles), and toluene (4000 mL) followed by 1N NaOH (4023 mL, 2.194 mol, 1.2 eq). The resulting mixture was stirred at ambient temperature for 5 h. The mixture was transferred to a 22-L bottom outlet flask and layers separated. The aqueous layer from the above layer separation was charged to the flask and acidified to pH 2 with concentrated HCl (337 mL). Ethyl acetate was added (8000 mL) and the mixture was transferred to a 22-L bottom-outlet flask. The layers were separated and the organic solution was transferred to a 22- L 3-neck round-bottom flask equipped with a distillation head and overhead stirring apparatus. The mixture was concentrated by distillation of the ethyl acetate to approximately 4000 mL, and fresh ethyl acetate (3600 mL) was added to the reaction vessel. Distillation was continued until 3600 mL of distillate were recovered. Heating was stopped and the mixture was allowed to cool slowly to 60-65° C., at which point seed crystals (0.8 g) of the desired product were added. The flask contents were allowed to cool slowly until crystallization initiated (55-57° C.), then the mixture was cooled to 0-5° C. and stirred for 1 h. The product was filtered, washed with cold ethyl acetate, and dried in vacuo at 55° C. to afford the title compound as a white solid (713.6 g, 95.3%). 1H NMR (DMSO-d6, 500 MHz): δ 1.46 (s, 6 H), 1.79 (m, 2 H), 2.25 (s, 3H), 2.35 (t, 2 H), 2.47 (t, 2 H), 4.70 (s, 2 H), 6.71 (d, 2H), 7.03 (d, 2H), 7.10 (m, 4 H). 13C NMR (DMSO-d6), δ 20.6, 25.0, 25.5, 27.7, 47.0, 78.3, 118.6, 127.4, 127.7, 128.9, 128.9, 134.4, 134.5, 136.4, 145.9, 153.4, 154.3, 175.0.

Name

2-(4-{3-[1-(4-Methylphenylmethyl)-4-methyl-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-propyl}phenoxy)-2-methyl-propionic acid, ethyl ester

Quantity

800 g

Type

reactant

Reaction Step One

Name

Yield

95.3%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:9]2[C:13](=[O:14])[N:12](C)[C:11]([CH2:16][CH2:17][CH2:18][C:19]3[CH:33]=[CH:32][C:22]([O:23][C:24]([CH3:31])([CH3:30])[C:25]([O:27]CC)=[O:26])=[CH:21][CH:20]=3)=[N:10]2)=[CH:4][CH:3]=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][N:9]2[C:13](=[O:14])[N:12]=[C:11]([CH2:16][CH2:17][CH2:18][C:19]3[CH:20]=[CH:21][C:22]([O:23][C:24]([CH3:31])([CH3:30])[C:25]([OH:27])=[O:26])=[CH:32][CH:33]=3)[NH:10]2)=[CH:6][CH:7]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

2-(4-{3-[1-(4-Methylphenylmethyl)-4-methyl-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]-propyl}phenoxy)-2-methyl-propionic acid, ethyl ester

|

|

Quantity

|

800 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C(C=C1)CN1N=C(N(C1=O)C)CCCC1=CC=C(OC(C(=O)OCC)(C)C)C=C1

|

|

Name

|

|

|

Quantity

|

4000 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

4023 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was stirred at ambient temperature for 5 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 4-neck flask was equipped with overhead stirring apparatus and thermometer probe

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was transferred to a 22-L bottom outlet flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

layers separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer from the above layer separation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged to the flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ethyl acetate was added (8000 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was transferred to a 22-L bottom-outlet flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a distillation head and overhead

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring apparatus

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mixture was concentrated by distillation of the ethyl acetate to approximately 4000 mL, and fresh ethyl acetate (3600 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction vessel

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were recovered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool slowly to 60-65° C., at which point seed crystals (0.8 g) of the desired product

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool slowly until crystallization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(55-57° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled to 0-5° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo at 55° C.

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=C(C=C1)CN1NC(=NC1=O)CCCC1=CC=C(OC(C(=O)O)(C)C)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 713.6 g | |

| YIELD: PERCENTYIELD | 95.3% | |

| YIELD: CALCULATEDPERCENTYIELD | 95.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |